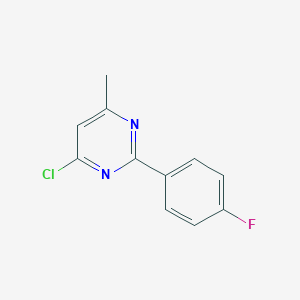

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine

Description

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is a halogenated pyrimidine derivative with a chloro group at position 4, a 4-fluorophenyl substituent at position 2, and a methyl group at position 4. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of quinolinyl pyrimidines targeting enzymes such as Type II NADH-dehydrogenase . Its synthesis involves multi-step reactions, including nitration, azide substitution, and reduction, achieving yields up to 76% under optimized conditions . High-resolution mass spectrometry (HRMS) confirms its molecular formula (C₁₅H₉ClFN₂O₂⁺, m/z 303.0345) and purity (>98% by HPLC) .

Propriétés

IUPAC Name |

4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c1-7-6-10(12)15-11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPHEXKAGGQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633369 | |

| Record name | 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142220-65-3 | |

| Record name | 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 2,4-Dichloro-6-Methylpyrimidine

The preparation of 4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine often begins with 2,4-dichloro-6-methylpyrimidine as a key intermediate. This compound is synthesized via chlorination of 6-methyluracil or its hydroxylated analogs. For instance, 2-methyl-4-hydroxypyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of organic bases such as triethylamine or diisopropylethylamine. The reaction proceeds at 25–100°C for 2–5 hours, achieving yields exceeding 85%.

Reaction Conditions:

Suzuki-Miyaura Coupling for Aryl Functionalization

The 2-chloro position of 2,4-dichloro-6-methylpyrimidine is amenable to cross-coupling with aryl boronic acids. Introducing the 4-fluorophenyl group via Suzuki-Miyaura coupling involves:

-

Reacting 2,4-dichloro-6-methylpyrimidine with 4-fluorophenylboronic acid under palladium catalysis.

-

Using ligands such as triphenylphosphine or SPhos to enhance reactivity.

-

Optimizing solvent systems (e.g., toluene/water) and bases (e.g., K₂CO₃) for efficient transmetalation.

Example Protocol:

-

Substrate: 2,4-dichloro-6-methylpyrimidine (1.0 equiv.)

-

Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv.)

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Solvent: Toluene/H₂O (4:1)

-

Base: K₂CO₃ (3.0 equiv.)

-

Temperature: 90°C, 12 hours

Direct Cyclocondensation of Fluorophenyl-Containing Precursors

Biginelli-Like Cyclization

An alternative route involves constructing the pyrimidine ring de novo using a fluorophenyl-containing β-ketoamide precursor. This method employs cyclocondensation with chlorinated acetamidine derivatives under acidic conditions:

Reaction Scheme:

-

Precursor Synthesis: 4-Fluorophenylacetonitrile is converted to β-ketoamide via hydrolysis and subsequent condensation with methylamine.

-

Cyclization: The β-ketoamide reacts with 3-chloropentane-2,4-dione in the presence of HCl, forming the pyrimidine core.

Optimization Challenges:

-

Regioselectivity issues may arise during cyclization, requiring careful control of stoichiometry and temperature.

-

Yields for this route are moderate (50–65%) due to competing side reactions.

Comparative Analysis of Preparation Methods

Table 1: Efficiency and Practicality of Synthetic Routes

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve the use of nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

- Substitution reactions yield various substituted pyrimidines.

- Oxidation reactions produce N-oxides.

- Reduction reactions result in dihydropyrimidines .

Applications De Recherche Scientifique

Chemical Applications

Building Block for Organic Synthesis

- 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through established synthetic pathways such as the Suzuki-Miyaura coupling reaction, which efficiently forms carbon-carbon bonds under mild conditions .

Comparison with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-Chloro-2-fluorobenzenemethanol | Contains a chloro group but lacks the fluorophenyl moiety | Limited applications in organic synthesis |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Features different functional groups affecting biological activity | Potential therapeutic applications |

| 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | Unique substitution pattern on the pyrimidine ring | Versatile applications in medicinal chemistry |

Biological Applications

Antimicrobial and Anticancer Properties

Research has shown that derivatives of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine exhibit promising antimicrobial and anticancer activities. For instance, studies have indicated that certain synthesized derivatives possess significant cytotoxic effects against cancer cell lines such as HeLa and K562 while demonstrating low toxicity against normal cells .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances binding affinity, potentially leading to the modulation of critical biochemical pathways.

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its potential as a therapeutic agent in treating various diseases, including bacterial infections and cancer. Its derivatives have shown activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating potential for antimalarial applications .

Case Study: Antimalarial Activity

A series of molecular hybrids incorporating pyrimidine structures have been synthesized and evaluated for their antimalarial activity. These hybrids demonstrated potent effects against malaria parasites with no observed cytotoxicity in Vero cell lines, showcasing the therapeutic promise of pyrimidine-based compounds .

Industrial Applications

Agrochemicals and Pharmaceuticals

In industrial contexts, 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is utilized in the development of agrochemicals and pharmaceuticals. Its unique chemical properties allow for the formulation of products with specific functionalities tailored to agricultural needs or therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparison of 4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine with structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions compared to bulkier substituents (e.g., 4-chlorophenyl in ).

- Heterocyclic vs. Aromatic Substituents : Pyrazole-substituted analogs (e.g., ) exhibit ion channel modulation, whereas 4-fluorophenyl derivatives are optimized for enzyme inhibition .

Physicochemical Properties

Lipophilicity (log P) and solubility are critical for drug-likeness. Data from HPLC-based lipophilicity studies and HRMS reveal:

| Compound Name | log P (Calculated) | Solubility (mg/mL) | Purity (%) |

|---|---|---|---|

| 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | 3.2 ± 0.1 | 0.15 (DMSO) | >98 |

| 4-Chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | 2.8 ± 0.2 | 0.22 (DMSO) | >95 |

| 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine | 3.5 ± 0.3 | 0.08 (DMSO) | >95 |

Activité Biologique

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H9ClF N3

- Molecular Weight : 233.66 g/mol

- SMILES Notation : Clc1cn(c(n1)c2ccc(c(c2)F)C)C

The biological activity of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Target Proteins

- Enzymes : It has been shown to inhibit certain kinases, which play a pivotal role in cell signaling pathways.

- Receptors : The compound may exhibit affinity for G-protein coupled receptors (GPCRs), influencing various physiological responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine, exhibit significant anticancer properties. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- K562 (chronic myeloid leukemia)

- AGS (gastric adenocarcinoma)

The compound showed an IC50 value of approximately 53.02 µM against AGS cells, indicating moderate potency in inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses antibacterial and antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL against various pathogens .

Study 1: Anticancer Efficacy

In a study focusing on the synthesis of new pyrimidine derivatives, researchers found that modifications at the 4-position significantly enhanced cytotoxicity against cancer cell lines. The derivatives exhibited selective toxicity towards cancer cells while sparing normal human vascular endothelial cells (HUVEC) .

Study 2: Antimicrobial Properties

Another investigation highlighted the effectiveness of pyrimidine derivatives in treating infections caused by resistant strains of bacteria. The study reported that the compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Solubility : Slightly soluble in DMSO and very slightly soluble in methanol when heated.

- Absorption : Rapid absorption observed in animal models.

- Metabolism : Primarily metabolized in the liver with potential for drug-drug interactions.

Q & A

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

- Meta-Analysis :

Assay Variability : Normalize data using positive controls (e.g., staurosporine for kinase assays).

Structural Analog Comparison : Cross-reference with analogs like 4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine to identify substituent-driven trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.